molecular formula C19H17N7OS B2559196 N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2,4-dimethylthiazole-5-carboxamide CAS No. 1206984-84-0

N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2,4-dimethylthiazole-5-carboxamide

Cat. No. B2559196
CAS RN: 1206984-84-0
M. Wt: 391.45
InChI Key: BKCNZWGVPQVAPB-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1, 3-diazole and it contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .


Molecular Structure Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Antibacterial Activity

Imidazole derivatives exhibit antibacterial properties. Researchers have synthesized various compounds containing imidazole moieties and evaluated their antibacterial effects against common pathogens such as Escherichia coli, Bacillus subtilis, and Staphylococcus aureus. Investigating the antibacterial potential of our compound in comparison to reference drugs like Ofloxacin would be valuable .

Antitumor Properties

Imidazole-based compounds have shown promise as antitumor agents. Our compound’s structure suggests potential interactions with cellular targets involved in cancer pathways. Further studies could explore its cytotoxic effects on tumor cell lines and elucidate its mechanism of action .

Anti-Inflammatory Activity

Inflammation plays a crucial role in various diseases. Imidazole derivatives have been investigated for their anti-inflammatory effects. Our compound might modulate inflammatory pathways, making it an interesting candidate for further exploration .

Antiviral Potential

Given the global impact of viral infections, compounds with antiviral activity are highly sought after. Imidazole-containing molecules have demonstrated antiviral properties. Investigating whether our compound inhibits viral replication or entry could provide valuable insights .

Antioxidant Properties

Imidazole derivatives often possess antioxidant activity. These compounds scavenge free radicals and protect cells from oxidative damage. Assessing the antioxidant potential of our compound could reveal its therapeutic relevance in oxidative stress-related conditions .

Antidiabetic Effects

Imidazole-based molecules have been explored for their antidiabetic properties. Investigating whether our compound affects glucose metabolism, insulin sensitivity, or pancreatic function would be informative .

Ulcerogenic Activity

Ulcers, particularly gastric ulcers, remain a significant health concern. Some imidazole derivatives exhibit ulcerogenic effects. Assessing our compound’s impact on ulcer formation or healing could provide valuable insights for gastroenterology research .

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities . For example, Yurttas et al. developed 2-((1-((4-substituted phenyl) amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide and evaluated for antitumor potential .

properties

IUPAC Name

N-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N7OS/c1-12-18(28-13(2)23-12)19(27)25-15-5-3-14(4-6-15)24-16-9-17(22-10-21-16)26-8-7-20-11-26/h3-11H,1-2H3,(H,25,27)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCNZWGVPQVAPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2,4-dimethylthiazole-5-carboxamide

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